physicochemical properties of 3-(Isopentanoyl)phenylboronic acid pinacol ester
physicochemical properties of 3-(Isopentanoyl)phenylboronic acid pinacol ester
An In-depth Technical Guide to the Physicochemical Properties of 3-(Isopentanoyl)phenylboronic Acid Pinacol Ester
Introduction
Boronic acids and their derivatives, particularly pinacol esters, are indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their stability, ease of handling compared to free boronic acids, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks for creating complex molecular architectures.[1] This guide provides a detailed examination of a specific derivative, 3-(Isopentanoyl)phenylboronic acid pinacol ester.
This compound merges the robust utility of the arylboronic acid pinacol ester (Bpin) moiety with an isopentanoyl substituent, introducing a keto-functionalized alkyl chain. Understanding its core physicochemical properties is not merely an academic exercise; it is fundamental for its effective application. For the synthetic chemist, this knowledge informs reaction setup, purification strategies, and storage. For the drug development professional, these properties dictate formulation, metabolic stability, and potential biological interactions. This document serves as a technical resource for researchers, offering insights into the compound's structure, properties, stability, and characterization, grounded in the established chemistry of its class.
Molecular Structure and Identification
The formal IUPAC name for this compound is 2-(3-(3-methylbutanoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The structure consists of a central benzene ring substituted at the 1- and 3-positions. The first position is occupied by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (the pinacol ester of boronic acid), and the third position holds an isopentanoyl (or 3-methylbutanoyl) group.
Caption: Molecular structure of the title compound.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(3-(3-methylbutanoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₇H₂₅BO₃ |
| Molecular Weight | 288.19 g/mol |
| SMILES | CC(C)CC(=O)c1cccc(c1)B2OC(C)(C)C(C)(C)O2 |
| InChI Key | InChIKey=ZJBFXJFYSONGSH-UHFFFAOYSA-N |
Core Physicochemical Properties
The physical and chemical properties of this molecule are dictated by the interplay between its nonpolar (pinacol, isopentanoyl) and polar (carbonyl, boronic ester) components.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale & Causality |
|---|---|---|
| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature.[2][3] | Many substituted phenylboronic acid pinacol esters are low-melting solids or viscous liquids. The bulky, non-planar structure can inhibit efficient crystal packing. |
| Melting Point | Not widely reported; expected to be near or slightly above room temperature. The parent phenylboronic acid pinacol ester melts at 27-31 °C.[4][5] | The added mass and polarity of the isopentanoyl group may increase the melting point relative to the parent compound, but the overall non-polar character keeps it low. |
| Boiling Point | High; decomposition may occur before boiling at atmospheric pressure. Distillation would require high vacuum. | High molecular weight and the presence of polar groups lead to a high boiling point. |
| Solubility | Good solubility in common organic solvents (e.g., THF, Dichloromethane, Chloroform, Acetone, Diethyl Ether).[6][7][8] Limited solubility in non-polar hydrocarbons (e.g., Hexane, Methylcyclohexane).[8] Poor solubility in water.[2] | The large hydrophobic surface area from the pinacol and isopentanoyl groups dominates, making it highly compatible with organic solvents. The boronic ester linkage is susceptible to hydrolysis in water. |
| Stability | Moisture-sensitive; susceptible to hydrolysis.[9][10] Relatively stable to air/oxidation under proper storage. | The B-O bonds of the dioxaborolane ring can be cleaved by water, especially at physiological pH or under acidic/basic conditions, to form the corresponding boronic acid and pinacol.[9] |
Solubility Profile: A Deeper Look
The solubility of boronic esters is a critical parameter for their use in synthesis. Pinacol esters show significantly better solubility in a range of organic solvents compared to their parent boronic acids.[8] The solubility of 3-(Isopentanoyl)phenylboronic acid pinacol ester is expected to be highest in polar aprotic solvents like chloroform, acetone, and 3-pentanone, and lower in non-polar aliphatic solvents like methylcyclohexane.[6][8] This broad compatibility allows it to be used in a variety of reaction media.
The causality behind this profile is the molecule's dual nature. The pinacol and isopentanoyl groups provide significant lipophilicity, while the carbonyl and boronic ester moieties offer sites for polar interactions. This balance makes it well-suited for common synthetic solvents but poorly soluble in the highly polar, protic environment of water.
Stability, Handling, and Storage
Hydrolytic Stability: The primary stability concern for phenylboronic acid pinacol esters is their susceptibility to hydrolysis.[9] This reaction, which converts the ester back to the free boronic acid and pinacol, is influenced by pH. The reaction is considerably accelerated at physiological pH (7.4) compared to neutral water.[9] Electron-donating groups on the phenyl ring tend to slow the rate of hydrolysis, while electron-withdrawing groups can accelerate it.[9] The isopentanoyl group is weakly deactivating, suggesting a hydrolysis rate that is likely comparable to or slightly faster than the unsubstituted phenylboronic acid pinacol ester. This property is crucial for applications in biological systems or aqueous reaction conditions, where the ester may act as a pro-drug, releasing the active boronic acid.
Oxidative Stability: While boronic acids can be susceptible to oxidation, particularly by reactive oxygen species like hydrogen peroxide, the pinacol ester form offers a degree of protection.[11] Nonetheless, for long-term storage, an inert atmosphere is recommended to prevent gradual degradation.
Recommended Storage: To ensure integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to protect against both moisture and air.[10]
Spectroscopic and Chromatographic Characterization
Verifying the identity and purity of 3-(Isopentanoyl)phenylboronic acid pinacol ester relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this compound.
-
¹H NMR: The proton spectrum will show distinct regions:
-
Aromatic Region (δ ≈ 7.4-8.2 ppm): Four protons on the 1,3-disubstituted benzene ring will appear as a complex multiplet pattern.
-
Isopentanoyl Group (δ ≈ 0.9-3.0 ppm): A doublet for the two terminal methyl groups (~0.9 ppm), a multiplet for the adjacent CH group, and a triplet for the CH₂ group adjacent to the carbonyl.
-
Pinacol Group (δ ≈ 1.3 ppm): A characteristic sharp singlet integrating to 12 protons from the four equivalent methyl groups on the pinacol moiety.[12]
-
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon framework:
-
Aromatic Carbons (δ ≈ 125-140 ppm): Six signals are expected, though the carbon atom directly bonded to boron (C-B) may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus.[12][13]
-
Carbonyl Carbon (δ ≈ 195-205 ppm): A signal in the characteristic downfield region for a ketone.
-
Pinacol Carbons (δ ≈ 83-85 ppm & 24-25 ppm): A signal for the two equivalent quaternary carbons of the dioxaborolane ring (C-O) around 83-84 ppm, and a signal for the four equivalent methyl carbons around 24.9 ppm.[12]
-
Isopentanoyl Carbons: Signals corresponding to the aliphatic carbons of the side chain.
-
-
¹¹B NMR: This technique is diagnostic for the boron environment. A tricoordinate boronic ester like this one is expected to show a single broad peak in the range of δ +20 to +34 ppm .[12]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 289.2 would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Purity is typically assessed using reverse-phase HPLC (RP-HPLC). A C18 column with a gradient elution system, commonly using acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid), will effectively separate the target compound from impurities or degradation products like the free boronic acid. Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Experimental Protocols
The following protocols provide a framework for the characterization and analysis of 3-(Isopentanoyl)phenylboronic acid pinacol ester.
Sources
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- 3. Phenylboronic acid pinacol ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Phenylboronic acid pinacol ester 97 24388-23-6 [sigmaaldrich.com]
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